Product packaging for Desacetylnavelbine(Cat. No.:CAS No. 126347-74-8)

Desacetylnavelbine

Cat. No.: B145002
CAS No.: 126347-74-8
M. Wt: 736.9 g/mol
InChI Key: OBAOAFYUDIHEFP-KMYMPCDISA-N
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Description

Contextualization within Vinca (B1221190) Alkaloid Research

Vinca alkaloids represent a significant class of naturally occurring compounds derived from the Madagascar periwinkle plant (Catharanthus roseus). nih.govrroij.comalliedmarketresearch.comnih.gov Historically, research into these compounds began with the investigation of the plant's medicinal uses, leading to the discovery of their hypoglycemic and, more notably, cytotoxic effects. nih.govrroij.com The four major vinca alkaloids with established medicinal uses are vinblastine (B1199706), vincristine (B1662923), vindesine, and vinorelbine (B1196246). nih.govrroij.com These compounds are crucial in cancer chemotherapy, functioning primarily by interfering with microtubule assembly, a process vital for cell division. alliedmarketresearch.commims.comnumberanalytics.com By disrupting microtubule dynamics, vinca alkaloids inhibit the formation of the mitotic spindle, arresting cells in the metaphase stage and ultimately leading to apoptosis in tumor cells. mims.comnumberanalytics.comclaremont.edu Vinca alkaloids are considered the second-most-used class of cancer drugs and continue to be a cornerstone of cancer therapy. nih.gov Ongoing research aims to enhance their efficacy and minimize adverse effects. alliedmarketresearch.com

Overview of Desacetylnavelbine's Derivation and Relationship to Vinorelbine

This compound is a derivative of vinorelbine. ontosight.ai Vinorelbine itself is a semi-synthetic vinca alkaloid derived from vinblastine. diff.orgsci-hub.se It is synthesized through a process involving a biomimetic pathway between vindoline (B23647) and catharanthine (B190766), two monomeric alkaloids also found in Catharanthus roseus. sci-hub.seaacrjournals.org Unlike some other vinca alkaloids that involve modifications to the vindoline nucleus, vinorelbine features structural alterations to the catharanthine nucleus, specifically possessing an eight-membered ring instead of the nine-membered ring found in naturally occurring vinca alkaloids. sci-hub.se

This compound is recognized as a metabolite of vinorelbine. diff.orgresearchgate.netnih.govpharmgkb.org Deacetylation, which yields this compound, is considered a primary metabolic route for vinorelbine. nih.gov While vinorelbine is metabolized to 4-O-deacetyl vinorelbine (this compound) and other minor metabolites, this compound is considered a minor metabolite and has primarily been found in urine fractions, representing a small percentage of the injected dose of vinorelbine in some studies. nih.govresearchgate.net The synthesis of 4-O-Deacetylvinorelbine involves a multi-step process starting from vinblastine, including reactions such as deacetylation, hydrolysis, and methylation. ontosight.ai

Current Research Significance and Unaddressed Scientific Questions

Current academic research involving this compound often focuses on its characterization as a metabolite of vinorelbine and its potential biological activity. As a derivative of vinorelbine, this compound is anticipated to exhibit similar biological activities, such as inhibiting microtubule assembly and disrupting cellular division. ontosight.ai However, the precise pharmacological profile of this compound is not yet fully characterized, indicating a need for further research to determine its efficacy and safety as a potential therapeutic agent. ontosight.ai

Studies have utilized techniques like high-performance liquid chromatography (HPLC) to determine the presence and concentration of this compound in biological fluids, alongside vinorelbine. capes.gov.brnih.govitu.edu.tr This is crucial for pharmacokinetic studies, which investigate how the body processes a drug, including its metabolism and excretion. nih.govpharmgkb.org While vinorelbine's pharmacokinetics have been studied, particularly its distribution, metabolism by CYP3A4, and excretion, less is known specifically about the pharmacokinetic behavior of this compound itself. diff.orgnih.govpharmgkb.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H52N4O7 B145002 Desacetylnavelbine CAS No. 126347-74-8

Properties

CAS No.

126347-74-8

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1

InChI Key

OBAOAFYUDIHEFP-KMYMPCDISA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Synonyms

desacetylnavelbine

Origin of Product

United States

Synthetic Pathways and Derivation Methodologies for Desacetylnavelbine and Analogues

Semi-synthetic Routes from Natural Precursors (e.g., Vinblastine)

Vinblastine (B1199706) is a key natural precursor for the semi-synthetic production of vinorelbine (B1196246) and, subsequently, its derivative, Desacetylnavelbine. Vinblastine is a dimeric alkaloid composed of two multiringed units: vindoline (B23647) and catharanthine (B190766). nih.govtaylorandfrancis.com These two alkaloidal subunits are produced by the Catharanthus roseus plant and can be joined enzymatically, albeit in relatively low yield. taylorandfrancis.com Anhydrovinblastine is a key chemical intermediate in the synthesis of vinblastine, vincristine (B1662923), and vinorelbine, and it is synthesized by coupling catharanthine and vindoline. google.com

Vinorelbine is obtained by C'-ring contraction of anhydrovinblastine. acs.org This chemical modification of the catharanthine ring of vinblastine, converting it from a nine-membered ring to an eight-membered ring, generates vinorelbine. nih.gov this compound is then derived from vinorelbine. ontosight.ai

Chemical Transformations for Desacetylation and Analog Generation

The synthesis of this compound from vinblastine involves specific chemical transformations, notably deacetylation. ontosight.ai Analog generation often involves modifications to the core structures of vinca (B1221190) alkaloids like vinblastine and vinorelbine.

Deacetylation, Hydrolysis, and Methylation Reactions

Deacetylation is a crucial step in the synthesis of this compound from vinblastine. The process involves the removal of an acetyl group. Hydrolysis, the cleavage of a bond by the addition of water, and methylation, the addition of a methyl group, are also reported as chemical reactions involved in the preparation of 4-O-Deacetylvinorelbine. ontosight.ai While the precise sequence and conditions for these reactions in the context of this compound synthesis from vinblastine are not extensively detailed in publicly available information, these types of transformations are common in organic synthesis. For instance, acid hydrolysis can lead to deacetylation. researchgate.net Methylation reactions can be selective depending on the substrate and conditions. beilstein-journals.org

Synthesis of Norcatharanthine Moiety and Related Analogues

This compound has a norvinblastine skeleton, implying modifications in the catharanthine portion of the molecule compared to vinblastine. nih.gov Vinorelbine itself has a modified catharanthine nucleus, with an eight-membered ring instead of the nine-membered ring found in naturally occurring vinca alkaloids. taylorandfrancis.comsci-hub.se

The de novo synthesis of the norcatharanthine moiety of navelbine (vinorelbine) has been explored. google.com This suggests that in addition to semi-synthetic routes from natural precursors, synthetic strategies focusing on building specific parts of the molecule, like the norcatharanthine moiety, are also relevant to the generation of this compound and its analogues. Modifications in the catharanthine moiety can result in new antitumor agents with potentially altered properties. mdpi.com

Methodological Advancements in Vinca Alkaloid Synthesis for Research

Significant efforts have been directed towards synthesizing new derivatives and analogues of vinca alkaloids like vinblastine and vincristine with the aim of obtaining compounds with improved therapeutic properties, such as increased selectivity or reduced toxicity. mdpi.commdpi.com The complexity of the natural vinca alkaloids makes their total chemical synthesis challenging, driving the need for new synthetic methods. sciensage.infoeuropa.eu

Methodological advancements in vinca alkaloid synthesis for research include the development of novel synthetic strategies and catalytic methods. For example, research has explored the use of reactions such as the modified Polonovski reaction for the synthesis of vinblastine alkaloids and norvinblastine alkaloids. acs.org Cyclisation and annulation reactions, particularly utilizing aminocyclopropanes, have been investigated for the synthesis of bioactive alkaloids and their analogues. europa.eu New versatile electrophilic vindoline derivatives have been used in reactions with substituted indoles to synthesize vinblastine and vinorelbine analogues. researchgate.net

These advancements contribute to the ability to create a wider range of vinca alkaloid derivatives and analogues, including those related to this compound, for structure-activity relationship studies and the exploration of new potential therapeutic agents.

Molecular and Cellular Mechanisms of Action of Desacetylnavelbine Preclinical Focus

Microtubule Dynamics Modulation and Spindle Apparatus Interference

The principal molecular target of Desacetylnavelbine, like other vinca (B1221190) alkaloids, is tubulin, the protein subunit of microtubules. nih.govyoutube.com Microtubules are highly dynamic structures crucial for various cellular functions, including the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. nih.gov By interfering with microtubule function, this compound disrupts this vital process.

CompoundTargetMechanismEffect on PolymerizationRef.
Vinorelbine (B1196246) β-tubulinBinds to the vinca domain, preventing assembly of tubulin subunits.Inhibition of microtubule formation; induces tubulin self-association. youtube.comnih.govnih.gov
This compound β-tubulinShares the mechanism of its parent compound, Vinorelbine.Inhibition of microtubule polymerization.N/A

The inhibition of tubulin polymerization has profound consequences during mitosis. The proper formation and function of the mitotic spindle are critically dependent on the dynamic instability of microtubules—their ability to rapidly grow and shorten. nih.gov By suppressing these dynamics, this compound prevents the mitotic spindle from forming correctly. youtube.comaacrjournals.org

Preclinical research on Vinorelbine shows that exposure to low nanomolar concentrations leads to significant mitotic spindle abnormalities. nih.gov These include the formation of abnormal bipolar or multipolar spindles and misaligned chromosomes, which prevent the cell from passing the metaphase-anaphase checkpoint. aacrjournals.orgnih.gov This disruption ultimately halts the process of cell division. aacrjournals.org Studies have quantified the concentration required to induce these effects, with an IC50 (the concentration causing 50% of maximum effect) for mitotic accumulation by Vinorelbine observed at approximately 7.3 nM. aacrjournals.org

ParameterVinorelbine ConcentrationObserved EffectReference
Mitotic Accumulation (IC50)7.3 nM50% maximal accumulation of cells in mitosis. aacrjournals.org
Centromere Dynamicity7.3 nMDecreased by 25%. aacrjournals.org
Mitotic Spindle Abnormalities5 nM46.44% of cells showed abnormal spindles. nih.gov

Microtubule function and stability are regulated by a variety of Microtubule-Associated Proteins (MAPs), such as tau. nih.gov These proteins bind to microtubules to stabilize them, promote their assembly, and mediate their interaction with other cellular components. nih.gov While it is established that microtubule-targeting agents can alter the cellular environment and indirectly affect MAP function, direct preclinical evidence detailing the specific interactions of this compound or its parent compound Vinorelbine with MAPs is not extensively characterized. However, it is understood that by altering the fundamental structure of the microtubule network, the binding and function of MAPs are consequently disrupted. Research on related vinca alkaloids has suggested that these drugs can destabilize complexes formed between MAPs and DNA, implying that their biological effects may extend beyond direct tubulin binding. nih.gov

Impact on Cellular Homeostasis and Viability

The disruption of the microtubule network and mitotic spindle triggers a cascade of cellular stress signals that profoundly impact cell survival, leading to the activation of checkpoints and, ultimately, cell death pathways.

A primary consequence of mitotic spindle disruption by this compound is the activation of the spindle assembly checkpoint (SAC). nih.gov This crucial cellular surveillance mechanism ensures that all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. nih.gov When the spindle is improperly formed, the SAC remains active, preventing the cell from exiting mitosis and leading to a prolonged arrest, typically in the G2/M phase of the cell cycle. aacrjournals.orgnih.gov

Studies with Vinorelbine demonstrate a potent, concentration-dependent G2/M block in various cancer cell lines. nih.gov For instance, treatment with 5 nM of Vinorelbine resulted in a significant increase in the population of cells arrested in the G2/M phase. nih.gov This mitotic block is a hallmark of microtubule-targeting agents and is the direct precursor to the induction of cell death. nih.gov

Cell LineVinorelbine ConcentrationPercentage of Cells in G2/M PhaseReference
NCI-H4605 nM39.47% nih.gov
CAL-27, MCF-7, H292Low (unspecified)Statistically significant G2/M block nih.gov

Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis, or programmed cell death. aacrjournals.org The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govijper.org

Preclinical studies show that Vinorelbine treatment shifts the balance in favor of apoptosis by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govnih.gov This alteration in the Bcl-2/Bax ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. mdpi.comnih.gov This, in turn, activates a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner that dismantles the cell. nih.govdocumentsdelivered.com

Furthermore, some research suggests that Vinorelbine can also induce apoptosis during interphase, independent of mitotic arrest. This alternative pathway may involve the tumor suppressor protein p53 and the upregulation of the pro-apoptotic protein BIM, which can also inhibit Bcl-2. nih.gov

Apoptotic PathwayKey Proteins Modulated by VinorelbineOutcomeReferences
Intrinsic (Mitochondrial) Bcl-2 (downregulated), Bax (upregulated)Increased mitochondrial permeability nih.govnih.gov
Caspase-3 (activated)Execution of apoptosis nih.govdocumentsdelivered.com
Mitotic Arrest-Independent p53, BIM (upregulated)Inhibition of Bcl-2, induction of cell death nih.gov

Inhibition of Topoisomerase II and DNA Synthesis

While the broader class of vinca alkaloids, to which this compound's parent compound Navelbine belongs, is primarily known for its effects on microtubule dynamics, some studies have explored potential impacts on DNA synthesis and related enzymes. Research into Navelbine has suggested that it may indirectly affect DNA synthesis and repair processes. For instance, some investigations have indicated that Navelbine might inhibit nucleic acid and protein synthesis by interfering with the utilization of glutamic acid. Furthermore, studies on the combination of Navelbine with radiation have hinted at a possible role in impairing DNA repair mechanisms, thereby sensitizing cancer cells to radiation-induced damage.

However, direct evidence specifically implicating this compound as an inhibitor of topoisomerase II is not robustly established in publicly available preclinical data. Topoisomerase II is a critical enzyme that alters DNA topology to facilitate processes like replication and transcription. Its inhibition is a key mechanism for several established anticancer agents. While this compound's activity within the cell nucleus has been a subject of interest, its precise interactions with topoisomerase II and the direct consequences for DNA synthesis remain an area requiring more focused investigation.

Metabolic and Bioenergetic Perturbations

The metabolic and bioenergetic consequences of cellular exposure to this compound are complex and multifaceted, touching upon critical pathways that sustain cell viability and proliferation. Preclinical investigations have begun to shed light on how this compound disrupts the intricate metabolic network of cancer cells.

Interference with Cellular Respiration and Mitochondrial Cytochrome c Oxidase Activity

Mitochondria, the powerhouses of the cell, are central to cellular energy production through oxidative phosphorylation. Emerging preclinical evidence suggests that this compound may exert some of its effects by perturbing mitochondrial function. While direct and detailed studies on this compound's impact on the electron transport chain are limited, the broader understanding of how cytotoxic agents affect cellular bioenergetics points towards a potential for interference with cellular respiration.

Modulation of Amino Acid, Cyclic Adenosine (B11128) 5'-Monophosphate, and Glutathione (B108866) Metabolism

The metabolic influence of this compound extends beyond cellular respiration to encompass key metabolic pathways involving amino acids, signaling molecules like cyclic adenosine 5'-monophosphate (cAMP), and the master antioxidant, glutathione.

Amino Acid Metabolism: As mentioned earlier, the parent compound Navelbine has been suggested to interfere with the utilization of glutamic acid. Glutamate is a central hub in amino acid metabolism, and its disruption can have far-reaching consequences for protein synthesis, nucleotide biosynthesis, and cellular redox balance.

Cyclic Adenosine 5'-Monophosphate (cAMP) Metabolism: cAMP is a crucial second messenger involved in a vast array of cellular processes, including cell growth, differentiation, and apoptosis. While direct studies on this compound's effect on cAMP levels are not widely available, it is plausible that the cellular stress induced by the compound could trigger signaling cascades that modulate cAMP metabolism.

Glutathione Metabolism: Glutathione (GSH) is a critical component of the cellular antioxidant defense system, protecting cells from damage induced by reactive oxygen species (ROS). Cancer cells often exhibit altered glutathione metabolism to cope with increased oxidative stress. Preclinical findings indicate that compounds that induce cellular stress can impact glutathione levels and the expression of enzymes involved in its synthesis and regeneration. The interaction of this compound with this pathway is an area of active investigation.

Influence on Calmodulin-Dependent Calcium-Transport-Adenosinetriphosphatase Activity

Calcium (Ca2+) is a ubiquitous intracellular messenger that regulates a multitude of cellular functions. The precise control of intracellular calcium concentrations is maintained by various pumps and channels, including the Calmodulin-Dependent Calcium-Transport-Adenosinetriphosphatase (CaM-ATPase), also known as the plasma membrane Ca2+-ATPase (PMCA). This enzyme actively pumps calcium out of the cell, maintaining low cytosolic calcium levels.

Calmodulin is a key calcium-binding protein that regulates the activity of CaM-ATPase. Preclinical research into the effects of various cellular stressors has shown that perturbations in cellular homeostasis can lead to alterations in calcium signaling. While direct evidence detailing the specific influence of this compound on CaM-ATPase activity is limited, any disruption to cellular membrane integrity or energy status could indirectly affect the function of this vital calcium pump. Elucidating the precise impact of this compound on calcium homeostasis and the activity of calmodulin-dependent enzymes remains an important goal for future preclinical studies.

Preclinical Pharmacological Activity and Biological Evaluation of Desacetylnavelbine

In Vitro Biological Screening and Characterization

In vitro studies are fundamental to characterizing the cellular effects of desacetylnavelbine, including its impact on cell growth, viability, and molecular targets.

Assessment in Diverse Cell Line Models

Evaluation of this compound in diverse cell line models provides insights into its potential spectrum of activity across different cancer types. Cancer cell lines are widely used in research as they offer a reproducible system for studying cancer biology and evaluating potential therapeutics. sigmaaldrich.comcancertools.orgatcc.orgresearchgate.net While the specific cell lines tested with this compound are not extensively detailed in the provided search results, studies involving vinorelbine (B1196246), the parent compound, have utilized a range of human tumor cell lines including those from leukemia, non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), colon cancer, breast cancer, CNS cancer, and melanoma. sci-hub.se Given this compound's relationship to vinorelbine, it is plausible that similar panels of cell lines would be employed in its assessment.

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are crucial for determining the cytotoxic or growth-inhibitory effects of a compound. conceptlifesciences.comnih.govsigmaaldrich.combiotium.compromega.de These assays measure the number of viable cells or metabolic activity over time following treatment. Common methods include tetrazolium-based assays (e.g., MTT, MTS, WST-1), which assess metabolic activity, and assays that quantify ATP levels, a marker of metabolically active cells. conceptlifesciences.comnih.govsigmaaldrich.combiotium.compromega.de While direct data on this compound from these specific assays is limited in the provided results, such methods would be standard for evaluating its impact on cancer cell growth in vitro. Studies on vinorelbine have demonstrated its cytotoxic activity against various cancer cell lines, including MCF-7 human breast cancer cells, using assays like MTT. nih.gov

Target Engagement and Pathway Modulation Studies

Target engagement studies aim to confirm that a compound interacts with its intended biological target within a cellular context. drugtargetreview.comrevvity.co.jppelagobio.combiorxiv.orgbiorxiv.org Pathway modulation studies investigate how a compound affects downstream signaling cascades influenced by the target. drugtargetreview.combiorxiv.orgbiorxiv.org For vinca (B1221190) alkaloids like vinorelbine, the primary mechanism of action involves binding to tubulin, thereby inhibiting microtubule formation and disrupting mitosis. sci-hub.sebccancer.bc.caresearchgate.net Higher concentrations of vinorelbine relative to other vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) are required to affect axonal microtubules, which is thought to contribute to its decreased neurotoxicity. sci-hub.sebccancer.bc.ca Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to measure target engagement directly in intact cells. revvity.co.jppelagobio.combiorxiv.org While specific target engagement and pathway modulation data for this compound are not detailed in the search results, it is understood that, as a related compound, its biological activity would likely involve interactions with tubulin and subsequent disruption of cellular processes dependent on microtubule dynamics.

Investigating Potential as a Prodrug to Vinorelbine

This compound is considered a potential prodrug that is metabolized to its active form, vinorelbine. biosynth.com A prodrug is an inactive or less active compound that is converted into an active drug within the body. The conversion of desacetyl vinorelbine by hydrolysis to deacetylvinorelbine is mentioned, which subsequently inhibits topoisomerase II and blocks DNA synthesis, leading to cell death. biosynth.com However, another source indicates that desacetylvinorelbine is considered a minor metabolite of vinorelbine, found only in urine fractions and representing a small percentage of the injected dose. nih.gov Furthermore, published studies on the identification of vinorelbine metabolites in human biological fluids have primarily noted desacetylvinblastine and desacetylvinorelbine, although these metabolites have not consistently been found in in vitro biotransformation experiments of their parent drugs. pharmgkb.org This suggests that the role of this compound as a significant prodrug to vinorelbine may require further clarification through additional research.

In Vivo Efficacy Models in Disease Research

In vivo studies using animal models are critical for evaluating the efficacy of potential therapeutic compounds in a more complex biological system that mimics human disease.

Establishment and Utilization of Animal Models (e.g., Xenograft, Patient-Derived Xenograft) for Preclinical Evaluation

Assessment of Compound Activity in Relevant Preclinical Disease Models

Direct, detailed assessments of this compound's activity in relevant preclinical disease models are not extensively documented in the provided search results. Preclinical disease models, such as those involving human tumors grafted into immunocompromised mice (xenografts) or genetically engineered mouse models, are commonly used to evaluate the potential efficacy of anticancer agents unc.edutaconic.comijrpc.complos.org. These models allow researchers to assess a compound's effect on tumor growth and progression in a living system ijrpc.com.

Studies involving folate-conjugated vinca alkaloids, such as EC140 and EC145, which utilize desacetylvinblastine monohydrazide (DAVLBH) as the unconjugated drug, provide some indirect insight. In these studies, DAVLBH, a related deacetylated vinca alkaloid derivative, was reported to be either completely inactive at non-toxic dose levels or only marginally active at highly toxic dose levels in preclinical tumor models nih.govnih.gov. While this pertains to desacetylvinblastine rather than this compound, it suggests that the deacetylation state can influence the in vivo activity of vinca alkaloid derivatives.

Pharmacodynamic Assessment in Animal Models

Comprehensive pharmacodynamic assessments of this compound in animal models, independent of its role as a vinorelbine metabolite, are not detailed in the provided search results. Pharmacodynamic studies in animal models aim to understand the biochemical and physiological effects of a compound, including its mechanism of action and the relationship between drug concentration and effect unc.edutaconic.comfda.gov.

Pharmacodynamic assessments in animal models often involve evaluating cellular effects, such as impact on cell cycle progression or induction of apoptosis, within tumor tissues or surrogate markers following compound administration researchgate.net. Without specific studies on this compound, its precise pharmacodynamic profile in animal models remains largely inferred from the known activity of vinorelbine and other vinca alkaloids.

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of vinca (B1221190) alkaloids, including Desacetylnavelbine, is primarily mediated by their interaction with tubulin. These compounds bind to specific sites on tubulin heterodimers, preventing their polymerization into microtubules or promoting their depolymerization, ultimately leading to mitotic arrest and cell death ontosight.aiwikipedia.orgwikipedia.orgmims.comwikidata.orgfishersci.canih.govhpra.ie.

This compound's structure consists of a complex ring system featuring indole (B1671886) and azecine rings, along with various hydroxyl and methoxy (B1213986) groups ontosight.ai. The deacetylation at the 4-O position is the key structural difference distinguishing it from vinorelbine (B1196246). While the exact impact of this specific modification on tubulin binding affinity and downstream cellular effects compared to vinorelbine is not extensively detailed in the available information, studies on related vinca alkaloid metabolites, such as deacetylvinblastine (B1237596), suggest that deacetylation can influence biological activity pharmgkb.org. One study indicated that deacetylvinblastine was more biologically active than its parent compound, vinblastine (B1199706) pharmgkb.org. This highlights the potential significance of the 4-O position for the activity profile within the vinca alkaloid class.

The complex nature of the vinca alkaloid-tubulin interaction and the multiple binding sites on tubulin contribute to the intricate SAR of these compounds researchgate.net. Subtle structural variations can lead to differences in binding affinity, the type of tubulin assemblies formed (e.g., spirals vs. paracrystals), and ultimately, the cytotoxic potency and spectrum of activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies are computational techniques used to establish mathematical models correlating chemical structure with biological activity. These methods aim to identify the key molecular descriptors and spatial arrangements that are critical for activity, thereby guiding the design of new compounds with predicted improved properties researchgate.net.

While QSAR and 3D-QSAR have been applied in the study of various drug classes to understand their interactions with biological targets and optimize their activity researchgate.net, specific detailed QSAR or 3D-QSAR studies focused exclusively on this compound or comparing this compound directly to vinorelbine at this level of analysis are not prominently available in the provided search results. Research in this area for this compound would be valuable to quantitatively assess the impact of the 4-O deacetylation on its biological activity and to inform the design of novel derivatives.

Computational Approaches for SAR Derivation and Pharmacophore Discovery

Computational approaches, including molecular modeling, docking studies, and molecular dynamics simulations, play a significant role in understanding the interaction of small molecules with their biological targets researchgate.netresearchgate.net. These methods can provide insights into the preferred binding conformations, key interactions with amino acid residues in the binding site, and the dynamic behavior of the ligand-target complex.

For vinca alkaloids, computational studies have been utilized to explore their binding to tubulin and to understand the structural features that govern their activity researchgate.net. However, specific computational studies focused on deriving the SAR of this compound or performing pharmacophore discovery based on its interaction with tubulin are not detailed in the provided information. Pharmacophore models, which represent the essential steric and electronic features of a molecule required for optimal interaction with a target, derived from computational studies of this compound, could provide valuable templates for the design of new active analogues.

Impact of Stereochemical Features on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity for many drugs, including natural products like vinca alkaloids nih.govsci-hub.senih.govnih.govctdbase.org. The specific spatial orientation of functional groups can significantly influence a molecule's ability to bind to its target, its metabolism, distribution, and ultimately, its efficacy and toxicity nih.govctdbase.org.

This compound possesses chiral centers, which contribute to its optical activity ontosight.ai. The complex polycyclic structure of vinca alkaloids contains multiple stereogenic centers, and the specific configuration at each center is crucial for their interaction with tubulin. Studies on vinblastine analogues, for instance, have highlighted the critical importance of stereochemistry at positions like C14' and C16' for their activity. While the general importance of stereochemistry in vinca alkaloid activity is well-established, the specific impact of the stereochemistry at the 4-O position following deacetylation in this compound on its pharmacological profile compared to vinorelbine is not explicitly detailed in the search results. Further research focusing on the stereochemical aspects of this compound's interaction with tubulin is needed to fully understand its structure-activity relationships.

Strategic Design Principles for Novel this compound Analogues

Strategic design principles for novel this compound analogues would be guided by the understanding of its SAR, aiming to optimize desirable pharmacological properties while minimizing potential drawbacks. Given that this compound is an active metabolite of vinorelbine medac.eudrugbank.compharmgkb.orgresearchgate.net, its structure provides a natural starting point for exploring modifications that might lead to improved therapeutic indices or activity against resistant cell lines.

However, the rational design of new vinca alkaloid derivatives is challenging due to the incomplete understanding of their exact binding site(s) on tubulin and their precise mechanisms of action researchgate.net. Despite these challenges, research continues to explore structural modifications to the vinca alkaloid scaffold to generate new analogues with altered properties researchgate.net.

Potential strategies for designing novel this compound analogues could involve:

Modifications around the 4-O hydroxyl group to explore the impact of different substituents on tubulin binding and pharmacokinetic properties.

Alterations to other parts of the molecule based on SAR information from vinorelbine and other vinca alkaloids to influence potency, spectrum of activity, or resistance profiles.

Utilizing computational modeling and docking studies to predict the binding modes and affinities of potential analogues to tubulin, although the limitations in the understanding of the precise binding site should be considered.

Considering the stereochemical implications of any modifications, as the stereochemistry at various positions is known to be critical for activity nih.govsci-hub.senih.govnih.govctdbase.org.

Preclinical Biotransformation and Metabolic Fate of Desacetylnavelbine

Identification and Characterization of Desacetylnavelbine and its Metabolites in Preclinical Systems

The identification and characterization of this compound and its downstream metabolites in preclinical systems have been primarily achieved through sophisticated analytical techniques, notably liquid chromatography coupled with mass spectrometry (LC-MS/MS). These techniques allow for the separation, detection, and structural elucidation of drug-related compounds in complex biological matrices.

Preclinical systems employed include:

In vitro systems: Liver microsomes, hepatocytes, recombinant enzymes, and plasma from various species (e.g., rat, dog, monkey).

In vivo systems: Plasma, urine, bile, and feces collected from animal models administered with Vinorelbine (B1196246) or, in some research settings, this compound itself.

This compound is consistently identified as a major circulating and excreted metabolite following Vinorelbine administration in preclinical species. Its formation involves the removal of an acetyl group from the C4 position of Vinorelbine. Further metabolism of this compound has also been characterized. Key downstream metabolites typically arise from oxidative reactions, such as hydroxylation, primarily on the indole (B1671886) or dihydroindole rings. Other potential metabolic transformations include N-oxidation or further dealkylation, although these pathways may be less prominent depending on the species and specific compound structure.

Characterization involves determining the chemical structure of detected metabolites using high-resolution mass spectrometry and potentially nuclear magnetic resonance (NMR) spectroscopy when sufficient quantities are available. The relative abundance of this compound co

Advanced Analytical Methodologies for Research Quantification and Characterization of Desacetylnavelbine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of Desacetylnavelbine from its parent compound, Vinorelbine (B1196246), and other endogenous components in biological samples. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis in Biological Matrices

HPLC methods, often coupled with ultraviolet (UV) detection, have been established for the simultaneous quantification of Vinorelbine and this compound in human blood and plasma nih.gov. A validated HPLC-UV method allows for the routine analysis of these compounds, which is crucial for clinical pharmacokinetic monitoring nih.gov.

The sample preparation for HPLC analysis typically involves a liquid-liquid extraction process to isolate the analytes from the biological matrix. This is often followed by a back-extraction step under acidic conditions to enhance the purity of the extract before chromatographic analysis nih.gov. The chromatographic separation is commonly achieved on a cyano or a C18 reversed-phase column with UV detection at a specific wavelength, such as 268 nm, to ensure optimal sensitivity nih.gov.

The validation of these HPLC methods demonstrates good linearity over a clinically relevant concentration range, with a lower limit of quantification (LLOQ) sensitive enough for pharmacokinetic studies nih.gov. For instance, a validated method has shown linearity up to 2000 ng/mL with an LLOQ of 2.5 ng/mL for both Vinorelbine and this compound nih.gov. The precision and accuracy of these methods are consistently high, ensuring the reliability of the obtained data nih.gov.

ParameterHPLC-UV Method for this compound Analysis nih.gov
Matrix Human Blood, Urine
Extraction Liquid-liquid extraction with diethyl ether, followed by back-extraction in acidic conditions
Column Cyano column
Detection Ultraviolet (UV) at 268 nm
Linearity Up to 2000 ng/mL
LLOQ 2.5 ng/mL
Precision Between-run precision > 94%
Accuracy Between-run accuracy > 94%
Internal Standard Vinblastine (B1199706)

Gas Chromatography (GC) Applications in Metabolite Profiling

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a powerful tool for metabolite profiling. However, its application to the analysis of Vinca (B1221190) alkaloids like this compound is limited. These compounds are generally non-volatile and thermally labile, meaning they can degrade at the high temperatures required for GC analysis nih.govmdpi.comresearchgate.net.

To overcome these challenges, chemical derivatization can be employed to increase the volatility and thermal stability of the analytes jfda-online.com. This process involves chemically modifying the compound to a form more suitable for GC analysis. Despite these potential workarounds, the literature does not extensively report the use of GC-MS for the routine quantification of this compound. Liquid chromatography-based methods are generally preferred due to the inherent physicochemical properties of this class of compounds.

Mass Spectrometry for Identification and Sensitive Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the quantification and structural identification of this compound, especially when coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of this compound, allowing for its simultaneous determination with Vinorelbine at very low concentrations in biological matrices such as human and mouse plasma nih.govnih.govresearchgate.net.

Sample preparation for LC-MS/MS is often streamlined, involving a simple protein precipitation step with a solvent like acetonitrile or a mixture of acetonitrile and methanol nih.govresearchgate.net. The internal standard, often a deuterated analog of the analyte (e.g., Vinorelbine-d3), is added prior to precipitation to ensure accurate quantification nih.gov.

Chromatographic separation is typically performed on a reversed-phase C18 column with a gradient or isocratic elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol nih.govresearchgate.net. The total run time is generally short, making it suitable for high-throughput analysis nih.govresearchgate.net.

The quantification is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, which provides a high degree of selectivity and sensitivity nih.gov. Validated LC-MS/MS methods can achieve LLOQs as low as 0.05 ng/mL for this compound in whole blood, which is essential for detailed pharmacokinetic profiling researchgate.netnih.gov.

ParameterLC-MS/MS Method for this compound Analysis
Matrix Human and Mouse Plasma, Whole Blood nih.govresearchgate.net
Sample Preparation Protein precipitation with acetonitrile/methanol nih.govresearchgate.net
Chromatography Reversed-phase C18 column nih.govresearchgate.net
Mobile Phase Ammonium acetate buffer with acetonitrile and methanol nih.gov
Ionization Heated Electrospray Ionization (HESI), positive mode nih.gov
Detection Triple Quadrupole Mass Spectrometer in MRM mode researchgate.net
Linearity Range 0.1 to 100 ng/mL or 0.05 to 25 ng/mL nih.govresearchgate.net
LLOQ 0.1 ng/mL or 0.05 ng/mL nih.govresearchgate.net
Internal Standard Vinorelbine-d3 nih.gov

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of this compound and other Vinca alkaloids by LC-MS nih.govnih.gov. ESI is a soft ionization method that allows for the ionization of thermally labile and non-volatile molecules directly from the liquid phase, making it ideal for this class of compounds nih.gov. In the positive ion mode, this compound readily forms protonated molecules [M+H]+, which are then subjected to fragmentation in the mass spectrometer for quantification and structural confirmation nih.gov.

Heated Electrospray Ionization (HESI) is a variation of ESI that can improve desolvation and ionization efficiency, leading to enhanced sensitivity for certain compounds nih.gov. The fragmentation pattern of this compound, obtained through collision-induced dissociation (CID) in the tandem mass spectrometer, provides valuable structural information and allows for its unambiguous identification in complex mixtures nih.gov. The mass fragmentation pattern is a key element in distinguishing this compound from its parent compound and other metabolites nih.gov.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the definitive structural elucidation of novel compounds and for confirming the identity of known substances like this compound.

While specific, detailed 1H-NMR and 13C-NMR spectral data for this compound are not widely published, the structural characterization of its parent compound, Vinorelbine, has been extensively studied using one- and two-dimensional NMR experiments nih.gov. These studies involve homonuclear (1H-1H) and heteronuclear (1H-13C) correlation spectroscopy to assign all proton and carbon signals unambiguously nih.gov. Similar NMR techniques would be applied to this compound to confirm its structure, particularly the absence of the acetyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorptions are recorded as a spectrum, which serves as a unique molecular fingerprint.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl groups.

N-H stretching: A sharp to medium band around 3300-3500 cm⁻¹ could be attributed to the amine functional groups.

C-H stretching: Peaks in the 2850-3000 cm⁻¹ range would correspond to the stretching vibrations of aliphatic C-H bonds.

C=O stretching: A strong, sharp peak around 1700-1750 cm⁻¹ would be indicative of the ester carbonyl group.

C=C stretching: Absorptions in the 1600-1680 cm⁻¹ region would represent the carbon-carbon double bonds within the aromatic and alkaloid ring structures.

C-N stretching: Bands in the 1000-1350 cm⁻¹ range would be associated with the carbon-nitrogen bonds.

C-O stretching: Peaks between 1000 and 1300 cm⁻¹ would correspond to the carbon-oxygen single bonds of the ester and ether groups.

The precise wavenumbers and intensities of these peaks would provide valuable information for the structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the presence of aromatic rings and conjugated double bond systems would result in characteristic UV-Vis absorption spectra. Although specific experimental data is not publicly available, it is anticipated that this compound would exhibit strong absorption in the UV region, likely between 200 and 400 nm. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis due to solvatochromic effects. nih.gov

The UV-Vis spectrum can be used for both qualitative and quantitative analysis. Qualitatively, the shape of the spectrum and the position of the λmax can help in identifying the compound. Quantitatively, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. This makes UV-Vis spectroscopy a valuable tool for determining the concentration of this compound in solutions.

Fluorescence Spectrophotometry

Fluorescence spectrophotometry is a highly sensitive analytical technique that measures the fluorescence emission of a molecule. Fluorescence occurs when a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). Not all molecules fluoresce; those that do are called fluorophores. The ability of a molecule to fluoresce depends on its structure, particularly the presence of rigid, conjugated systems.

Given the complex ring structure and aromatic components of this compound, it is plausible that the compound exhibits fluorescence. A fluorescence spectrophotometric analysis would involve determining its optimal excitation and emission wavelengths. The resulting fluorescence spectrum would be a plot of emission intensity versus wavelength at a fixed excitation wavelength.

The intensity of the fluorescence emission is typically directly proportional to the concentration of the fluorophore, making this a highly sensitive method for quantification, often capable of detecting concentrations in the nanomolar to picomolar range. This high sensitivity would be particularly advantageous for measuring low concentrations of this compound in biological samples.

Bioanalytical Method Validation for Reproducible Research Outcomes

The validation of bioanalytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of quantitative data obtained from biological matrices such as plasma, serum, or urine. gmp-compliance.orgjapsonline.com A validated method provides confidence that the measured concentration of an analyte, such as this compound, is accurate and precise. The validation process involves a series of experiments to assess various parameters, as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.gov

Key parameters that must be evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix. japsonline.com

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. It is typically expressed as the percentage of bias. researchgate.net

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. It is usually expressed as the coefficient of variation (CV). researchgate.net

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the analytical response and the concentration of the analyte. The curve should be reproducible and cover the expected range of concentrations in the study samples. gmp-compliance.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process, which is the percentage of the analyte that is recovered from the biological matrix during sample preparation. gmp-compliance.org

Stability: The chemical stability of the analyte in the biological matrix under various conditions that the samples may encounter, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

A thoroughly validated bioanalytical method is essential for generating reliable data in preclinical and clinical studies.

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism, and what its pharmacological effects are. lovelacebiomedical.orgnih.gov

Pharmacokinetic (PK) studies for this compound would involve the administration of the compound to animal models, followed by the collection of biological samples (typically blood or plasma) at various time points. The concentration of this compound in these samples would be measured using a validated bioanalytical method. The resulting concentration-time data is then used to calculate key PK parameters.

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Half-life, the time it takes for the plasma concentration to decrease by half
CL Clearance, the volume of plasma cleared of the drug per unit time

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

These parameters provide a comprehensive understanding of the drug's disposition in the body.

Pharmacodynamic (PD) studies aim to investigate the relationship between the drug concentration at the site of action and the resulting pharmacological effect. For an anticancer agent like this compound, PD studies in preclinical models would assess its efficacy in inhibiting tumor growth. These studies help to establish a dose-response relationship and to identify the optimal dosing regimen to achieve the desired therapeutic effect while minimizing toxicity.

The integration of PK and PD data (PK/PD modeling) is a powerful tool in preclinical drug development. It allows for the simulation of different dosing scenarios and the prediction of clinical outcomes, thereby guiding the design of first-in-human clinical trials.

Desacetylnavelbine in Modern Drug Discovery Paradigms

Target Identification and Validation Strategies

The cornerstone of a rational drug discovery campaign is the identification and validation of a biological target whose modulation can lead to a therapeutic effect. For Desacetylnavelbine, as with its parent compound vinorelbine (B1196246) and the broader class of vinca (B1221190) alkaloids, the primary molecular target is tubulin. guidetomalariapharmacology.orgnih.gov

Target Validation: The role of tubulin in cell division and proliferation is well-established, making it a highly validated target for anticancer therapies. The validation process for this target has been built over decades through multiple lines of evidence:

Genetic Validation: Manipulation of tubulin gene expression has demonstrated its essential role in cell viability.

Chemical Validation: A wide array of compounds from different chemical classes (e.g., vinca alkaloids, taxanes, colchicine) have been shown to bind tubulin and exhibit potent anticancer activity, confirming its "druggability." nih.gov

Clinical Experience: The long-standing clinical success of microtubule-targeting agents, including vinorelbine, provides the ultimate validation for tubulin as a therapeutic target in various cancers. nih.gov

The specific binding site for vinca alkaloids on tubulin is distinct from that of other agents like taxanes, which allows for potential synergies and different resistance profiles. nih.gov In silico and biochemical studies have confirmed that vinca alkaloids like vinblastine (B1199706) and vinorelbine bind with high affinity to α/β-tubulin, an interaction that this compound is understood to replicate. nih.gov

StrategyDescriptionRelevance to this compound/Vinca Alkaloids
Target Deconvolution Identifying the molecular target of a compound based on its observed phenotypic effect (e.g., cytotoxicity).Historically, the cytotoxic effects of vinca alkaloids were observed first, with tubulin later identified as the specific target.
Chemical Proteomics Using chemical probes to isolate and identify protein targets from complex biological samples.This can confirm tubulin as the primary target and identify potential off-target interactions for new derivatives.
In Silico Docking Computational modeling to predict the binding of a ligand to a protein's three-dimensional structure.Molecular docking studies are used to model the interaction of vinca alkaloid derivatives with the tubulin binding pocket. nih.govresearchgate.net

Lead Optimization and Candidate Nomination Processes

Lead optimization is an iterative process where a promising "hit" compound is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile, transforming it into a preclinical candidate. patsnap.combiobide.com The development of vinorelbine from natural vinca alkaloids is a classic example of successful lead optimization, and the properties of its metabolite, this compound, are a key consideration in this process.

Natural vinca alkaloids like vinblastine and vincristine (B1662923), while effective, are associated with significant toxicities. The lead optimization effort that produced vinorelbine focused on modifying the catharanthine (B190766) unit of the molecule. drugbank.com This structural modification resulted in a derivative with a distinct profile, including potentially greater specificity for mitotic microtubules over axonal microtubules, which was hypothesized to reduce neurotoxicity. drugbank.com

The optimization process for vinca alkaloid scaffolds involves several key steps:

Structural Modification: Chemists synthesize new analogues by making specific changes to the lead compound's structure. For vinca alkaloids, this has involved modifications at various positions to improve efficacy and reduce side effects. mdpi.com

Structure-Activity Relationship (SAR) Analysis: This fundamental approach studies how each structural change affects the compound's biological activity. patsnap.com For example, SAR studies help identify which functional groups are crucial for tubulin binding and which can be altered to improve properties like solubility or metabolic stability.

Phenotypic Drug Discovery Approaches Utilizing this compound Scaffolds

Phenotypic drug discovery (PDD) identifies compounds based on their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. wikipedia.org This approach, also known as classical pharmacology, was the basis for the discovery of the first vinca alkaloids, which were identified through their cytotoxic effects on cancer cells. nih.gov

In the modern era, PDD has seen a resurgence, powered by high-content screening and advanced imaging technologies. For scaffolds related to this compound, phenotypic screening can be applied in several ways:

Identifying Novel Scaffolds: Screening large compound libraries in disease-relevant cellular models can identify new chemical structures that induce mitotic arrest or apoptosis, similar to vinca alkaloids.

Overcoming Resistance: Phenotypic screens can be designed to find molecules that are effective in cell lines that have developed resistance to existing microtubule-targeting agents. For instance, a screen could identify compounds that kill vinorelbine-resistant cells, potentially by bypassing efflux pump mechanisms or targeting a different node in the mitotic pathway. spandidos-publications.com

Exploring Polypharmacology: PDD allows for the discovery of compounds that act on multiple targets simultaneously, which can lead to enhanced efficacy or the ability to overcome resistance. nih.gov A phenotypic screen might identify a vinca alkaloid derivative that not only inhibits tubulin but also modulates a key signaling pathway involved in cell survival.

Once a "hit" is identified through a phenotypic screen, the subsequent challenge is target deconvolution—the process of identifying the molecular target responsible for the observed phenotype. wikipedia.org

Computational Chemistry and Bioinformatics in Rational Drug Design and Prediction

Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. frontiersin.org These methods are widely applied to the study of vinca alkaloids and their interaction with tubulin.

Computational Chemistry Approaches:

Molecular Docking: This technique predicts how a small molecule (ligand) binds to the three-dimensional structure of a protein target. Researchers have used molecular docking to simulate the interaction of vinorelbine, this compound, and other derivatives with the vinca-binding site on tubulin. researchgate.net These simulations help rationalize structure-activity relationships and guide the design of new analogues with improved binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-target complex and the conformational changes that occur upon binding. nih.gov This can help explain the differential binding affinities of various tubulin isotypes for vinca alkaloids, a factor implicated in drug resistance. nih.gov

Metabolic Modeling: Computational models can be used to predict the metabolic fate of a drug. youtube.com For vinorelbine, such models can help predict the rate of conversion to this compound and other metabolites, aiding in the interpretation of pharmacokinetic data.

Bioinformatics in Drug Design:

Target Identification: Bioinformatics tools analyze large biological datasets (genomics, proteomics) to identify and prioritize potential drug targets involved in disease pathways. frontiersin.org

Pharmacogenomics: By analyzing genomic data from patient populations, bioinformatics can identify genetic variations that influence drug response. nih.gov This can help uncover genes associated with resistance to vinca alkaloids, such as those encoding for drug efflux pumps or specific tubulin isotypes.

Pathway Analysis: Bioinformatics platforms can map the cellular pathways affected by a drug, helping to elucidate its mechanism of action and potential off-target effects. wikipedia.org

Computational ToolApplication in Vinca Alkaloid ResearchFinding/Prediction
Molecular Docking Simulating the binding of vinca derivatives to the tubulin protein.Correlates binding energy and affinity with the cytotoxic activity of the compounds. researchgate.net
QSAR Modeling Predicting the biological activity of new compounds based on their chemical structure.Helps prioritize which novel derivatives to synthesize and test in the lab.
Genomic Analysis Identifying gene expression changes in cancer cells after treatment with vinorelbine.Can reveal the upregulation of genes associated with drug resistance, such as those for ABC transporters. nih.gov

Strategies for Addressing Preclinical Drug Resistance Mechanisms

Drug resistance is a major obstacle in cancer therapy, limiting the long-term efficacy of many chemotherapeutic agents, including vinca alkaloids. nih.govresearchgate.net this compound, as an active agent, is subject to the same resistance mechanisms that affect its parent compound, vinorelbine. Preclinical studies have identified several key mechanisms and are exploring strategies to overcome them. mdpi.com

Primary Mechanisms of Resistance to Vinca Alkaloids:

Increased Drug Efflux: The most common form of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govaacrjournals.org These pumps actively remove vinca alkaloids from the cancer cell, preventing them from reaching the high intracellular concentrations needed to disrupt microtubules. aacrjournals.org The RLIP76 transport protein has also been identified as a mediator of vinorelbine efflux and resistance. aacrjournals.org

Alterations in the Drug Target: Changes in the tubulin protein itself can confer resistance. This can occur through mutations in the tubulin genes that alter the drug-binding site or through changes in the expression of different tubulin isotypes. nih.govaacrjournals.org Overexpression of certain β-tubulin isotypes (e.g., βIII-tubulin) is frequently associated with clinical resistance to microtubule-targeting agents.

Altered Drug Metabolism: Changes in the metabolic activation or inactivation of a drug can also lead to resistance. researchgate.net

Strategies to Overcome Resistance:

Combination Therapy: Combining vinorelbine with drugs that have different mechanisms of action or that can inhibit resistance pathways is a common strategy. For example, vinorelbine has been shown to increase the sensitivity of cisplatin-resistant lung cancer cells by downregulating drug resistance genes. nih.gov

Efflux Pump Inhibitors: The co-administration of agents that block the function of P-gp and other efflux pumps can restore sensitivity to vinca alkaloids in resistant cells.

Novel Formulations: Advanced drug delivery systems are being developed to bypass efflux pumps or deliver higher concentrations of the drug to the tumor site.

Development of Non-Substrate Analogues: Lead optimization efforts aim to create new vinca alkaloid derivatives that are not recognized by efflux pumps. nih.gov

Resistance MechanismDescriptionRelevance to Vinca Alkaloids
Drug Efflux Overexpression of transporter proteins (e.g., P-glycoprotein) that pump the drug out of the cell. nih.govresearchgate.netA primary mechanism of acquired resistance to vinorelbine, vincristine, and vinblastine. aacrjournals.orgaacrjournals.org
Target Alteration Mutations in tubulin or altered expression of tubulin isotypes (e.g., βIII-tubulin) that reduce drug binding. nih.govConfers resistance by preventing the drug from effectively interacting with microtubules.
Apoptosis Blockade Upregulation of anti-apoptotic proteins (e.g., Bcl-2) that prevent the cell from undergoing programmed cell death after mitotic arrest. nih.govAllows cancer cells to survive despite the damage induced by the drug.

Development and Evaluation of Advanced Drug Delivery Systems for Preclinical Applications

Advanced drug delivery systems (DDS) aim to improve the therapeutic index of drugs by enhancing their delivery to target tissues while minimizing exposure to healthy tissues. mdpi.com For potent compounds like vinorelbine and its active metabolite this compound, which can have dose-limiting toxicities, DDS offer a promising strategy to improve efficacy and safety. ersnet.org

Several types of advanced DDS are being evaluated for vinorelbine in preclinical settings:

Liposomal Formulations: Encapsulating vinorelbine within liposomes—small artificial vesicles made of a lipid bilayer—can alter the drug's pharmacokinetic profile. Liposomal vinorelbine has been shown to have a longer circulation half-life and lower plasma clearance compared to the free drug. aacrjournals.orgnih.gov This can lead to increased accumulation of the drug in tumor tissue through the enhanced permeability and retention (EPR) effect. aacrjournals.orgresearchgate.net Studies on liposomal formulations like NanoVNB® have demonstrated favorable pharmacokinetics in preclinical and early clinical studies. researchgate.netnih.gov

Polymeric Nanoparticles: Vinorelbine can be encapsulated in biodegradable polymeric nanoparticles. ersnet.org These systems can protect the drug from premature degradation, provide controlled release, and be functionalized with targeting ligands to direct them to cancer cells. One study showed that vinorelbine-loaded nanoparticles significantly enhanced cancer cell proliferation inhibition compared to the free drug, while also reducing inflammatory cytokine release in non-cancer cells. ersnet.org

Multifunctional Nanoparticles: More complex systems combine therapeutic delivery with other functionalities. For example, vinorelbine has been loaded onto polydopamine-coated iron oxide nanoparticles. nih.govnih.gov These magnetic nanoparticles allow for potential magnetic targeting and can also be used for photothermal therapy, creating a multifunctional theranostic platform. nih.govresearchgate.net

Albumin-Bound Nanoparticles: Formulating drugs with proteins like albumin can improve solubility and circulation time. Folate-conjugated bovine serum albumin (BSA) nanoparticles have been developed to encapsulate vinorelbine tartrate, creating an active targeting system designed to enhance uptake by tumor cells that overexpress folate receptors. mdpi.com

Delivery SystemKey FeaturesPreclinical Finding for Vinorelbine
Liposomes (e.g., OPTISOME™) Lipid-based vesicles, extended half-life, passive tumor targeting (EPR effect).Increased drug exposure in tumor tissue compared to conventional vinorelbine. aacrjournals.org
Polymeric Nanoparticles Biocompatible polymer matrix, controlled drug release, potential for active targeting.Enhanced anti-cancer activity and reduced inflammatory effects on non-cancer cells. ersnet.org
Magnetic Nanoparticles Iron oxide core, magnetic targeting capability, can be combined with photothermal therapy.pH-responsive drug release and proven magnetization for potential targeting. nih.gov
Folate-Conjugated BSA-NPs Protein-based carrier, active targeting via folate receptors overexpressed on some cancer cells.High drug entrapment efficiency and potential for targeted delivery. mdpi.com

Future Research Directions and Translational Perspectives for Desacetylnavelbine

Comprehensive Preclinical Pharmacological Characterization

While desacetylnavelbine is known to be a major metabolite of vinorelbine (B1196246) with similar antitumor properties, a comprehensive, independent pharmacological profile is crucial. pfizer.comdrugbank.com Future preclinical studies should focus on elucidating its specific activities beyond this comparison. This involves detailed in vitro and in vivo assessments of its potency against a wide panel of cancer cell lines, its pharmacokinetic properties as a standalone agent, and its metabolic stability. The metabolism of vinorelbine is primarily mediated by hepatic cytochrome P450 isoenzymes of the CYP3A subfamily, and this compound is the main resulting metabolite. pfizer.comdrugs.comdrugbank.com A deeper understanding of its distinct pharmacological character will inform its potential therapeutic applications and guide further development.

Exploration of Novel Analogues and Derivatives

The structural modification of vinca (B1221190) alkaloids has proven to be a successful strategy for developing agents with improved therapeutic indices, as exemplified by the creation of vinorelbine itself. wikipedia.orgnih.gov Future research should explore this compound as a chemical scaffold for the synthesis of novel analogues and derivatives. Structure-activity relationship (SAR) studies, similar to those performed on vinorelbine where various amide derivatives were synthesized and evaluated for cytotoxicity, could be systematically applied to this compound. nih.gov By modifying its structure, it may be possible to enhance its potency, improve its selectivity, and overcome mechanisms of drug resistance. The development of new synthetic pathways will be essential to access these novel chemical entities. nih.govgoogle.com

Deepening Understanding of Microtubule-Targeting Mechanisms

Vinca alkaloids exert their antitumor effects by inhibiting mitosis at the metaphase through their interaction with tubulin. drugbank.comnih.govdrugs.com They are known to bind to β-tubulin subunits, disrupting the dynamics of microtubule assembly and disassembly, which is essential for forming the mitotic spindle. nih.govwikipedia.org While this compound is presumed to share this mechanism due to its structural similarity and antitumor activity, detailed mechanistic studies are required.

Future investigations should aim to characterize the precise binding kinetics and affinity of this compound for tubulin. Research on vinorelbine has revealed that it affects microtubule dynamics differently than older vinca alkaloids like vinblastine (B1199706), primarily by slowing the microtubule growth rate and increasing the duration of the growth phase. nih.govaacrjournals.org It is critical to determine if this compound has its own unique "constellation of effects" on microtubule dynamics, which could translate to a distinct efficacy and safety profile. nih.gov

Table 1: Comparative Effects of Vinca Alkaloids on Microtubule Dynamics

Parameter Vinblastine Effect Vinorelbine Effect Proposed Investigation for this compound
Microtubule Growth Rate Reduced Slowed Quantify the specific impact on growth rate.
Microtubule Shortening Rate Reduced Not Reduced Determine if it spares the shortening rate, similar to vinorelbine.
Growth Duration Reduced Increased Measure the effect on the duration of the growth phase.
Shortening Duration Reduced Reduced Assess the impact on the duration of the shortening phase.
Time in Attenuated State Increased Not Increased Investigate if it increases the time microtubules spend in a paused state.

This table is based on findings for vinblastine and vinorelbine and outlines suggested areas of study for this compound. nih.govaacrjournals.org

Investigation of Differential Selectivity and Polypharmacology

A key characteristic of vinorelbine is its preferential action on mitotic microtubules over axonal microtubules, which is thought to contribute to its reduced neurotoxicity compared to other vinca alkaloids. drugbank.comnih.gov A pivotal area of future research is to ascertain whether this compound exhibits a similar or even superior level of selectivity. This differential activity is a significant determinant of the therapeutic window for microtubule-targeting agents.

Furthermore, the concept of polypharmacology, where a drug interacts with multiple targets, requires thorough investigation. While the primary target is tubulin, off-target effects can contribute to both therapeutic and adverse effects. nih.gov Modern techniques such as quantitative chemical proteomics could be employed to perform unbiased screens for potential off-target binding proteins of this compound. Identifying these interactions is essential for a complete understanding of its mechanism of action and for predicting its broader biological effects.

Advancements in Preclinical Models for Efficacy and Metabolism Studies

The limitations of traditional two-dimensional (2D) cell culture models in predicting clinical outcomes are well-documented. nih.gov To obtain more physiologically relevant data for this compound, future research must leverage advanced preclinical models. Three-dimensional (3D) cell culture systems, such as tumor spheroids and organoids, more accurately replicate the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients that can affect drug efficacy. nih.govbiotechniques.comoncohemakey.com

Patient-derived organoids (PDOs) are particularly promising as they maintain the genetic and phenotypic heterogeneity of the original tumor, offering a platform for personalized medicine studies. frontiersin.orgcancerbiomed.orgnih.gov These models can be used to assess the efficacy of this compound across a diverse range of patient-specific tumors and to study the development of drug resistance. nih.gov Furthermore, these complex in vitro systems can provide a more accurate setting to study the metabolism of vinorelbine to this compound and the subsequent activity of the metabolite.

Table 2: Application of Advanced Preclinical Models for this compound Research

Model Type Key Advantage Research Application for this compound
Tumor Spheroids Mimic 3D tumor architecture and microenvironment. nih.govnih.gov Evaluate drug penetration and efficacy in a more realistic tumor mass.
Patient-Derived Organoids (PDOs) Preserve original tumor heterogeneity and genetics. frontiersin.orgnih.gov Test efficacy on individual patient tumors; identify biomarkers of response.

| Organ-on-a-chip | Recreate dynamic interactions between different tissues/cell types. cancerbiomed.org | Study metabolism in a simulated liver environment and subsequent effects on tumor models. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

AI can also analyze complex datasets from genomics, proteomics, and preclinical studies to identify potential biomarkers that predict patient response to this compound. nih.govcrimsonpublishers.com Furthermore, generative AI models can be employed for the de novo design of entirely new molecules based on the this compound scaffold, optimized for specific properties like target affinity and metabolic stability. crimsonpublishers.com By leveraging AI, the discovery and development process for the next generation of vinca alkaloid-based therapies can be made more efficient and cost-effective. ijettjournal.org

Q & A

Q. How can researchers design robust dose-escalation studies for this compound in combination therapies?

  • Methodological Answer : Use adaptive 3+3 designs with toxicity monitoring (DLT assessment). Incorporate pharmacokinetic-pharmacodynamic (PK-PD) bridging studies. Validate maximum tolerated dose (MTD) in two independent animal models .

Q. What validation protocols ensure reproducibility in this compound’s anti-angiogenic effects across laboratories?

  • Methodological Answer : Standardize endothelial tube formation assays (Matrigel-based) with predefined metrics (branch points, tube length). Use reference controls (e.g., Bevacizumab) and share raw imaging data via public repositories (e.g., Figshare) .

Tables for Reference

Table 1 : Key Physicochemical Properties of this compound

PropertyMethodAcceptable Range
PurityHPLC-UV (254 nm)≥98%
LogPShake-flask/LC-MS2.1–2.5
Aqueous solubilityNephelometry (pH 7.4)≥0.5 mg/mL

Table 2 : Common Contradictions in this compound Studies

ObservationProposed ResolutionEvidence Source
Variability in IC50 valuesStandardize cell passage #
Discrepant PK half-lifeValidate via microsampling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.